molecular formula C5H9NO2S B3322733 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide CAS No. 1520084-21-2

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

Cat. No.: B3322733
CAS No.: 1520084-21-2
M. Wt: 147.20
InChI Key: NOWLHOWZVURXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thia-6-azabicyclo[311]heptane 3,3-dioxide is a heterocyclic compound characterized by a bicyclic structure containing sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of 3-Thia-6-azabicyclo[31It’s known that this compound was incorporated into the structure of the antihistamine drug rupatidine . Antihistamines typically target histamine receptors, particularly H1 receptors, to alleviate allergy symptoms.

Mode of Action

The exact mode of action of 3-Thia-6-azabicyclo[31Given its incorporation into rupatidine, it’s plausible that it interacts with histamine receptors, possibly by acting as an antagonist .

Biochemical Pathways

The specific biochemical pathways affected by 3-Thia-6-azabicyclo[31If it functions similarly to other antihistamines, it likely impacts the histamine signaling pathway by blocking the action of histamine at the h1 receptor .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Thia-6-azabicyclo[31The incorporation of this compound into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 3-Thia-6-azabicyclo[31If it functions as an antihistamine, it would likely reduce the physiological effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Preparation Methods

The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of sulfur and nitrogen-containing reagents to form the bicyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-9(8)2-4-1-5(3-9)6-4/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWLHOWZVURXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Reactant of Route 2
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Reactant of Route 3
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Reactant of Route 4
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Reactant of Route 5
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Reactant of Route 6
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.